3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile
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Overview
Description
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile is a complex organic compound with the molecular formula C17H14BrN3O2 and a molecular weight of 372.222 g/mol This compound is characterized by the presence of a bromopyridine moiety, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromopyridine is then subjected to nucleophilic substitution reactions to introduce the pyrrolidine and benzonitrile groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the bromination of pyridine, followed by nucleophilic substitution and coupling reactions to assemble the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can participate in binding interactions with proteins or enzymes, while the pyrrolidine ring may influence the compound’s overall conformation and binding affinity. The benzonitrile group can also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromopyridine: Isomer of bromopyridine with the bromine atom at a different position.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various substituents.
Uniqueness
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile is unique due to the combination of its bromopyridine, pyrrolidine, and benzonitrile moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[3-(3-bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-10-20-6-4-16(15)23-14-5-7-21(11-14)17(22)13-3-1-2-12(8-13)9-19/h1-4,6,8,10,14H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDPUVFBSKABTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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